molecular formula C16H20ClN3 B11839948 2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine

2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine

Cat. No.: B11839948
M. Wt: 289.80 g/mol
InChI Key: ASZWKYNXHHCDEF-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine is a quinazoline derivative Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine typically involves the reaction of 2-chloromethyl-4-methylquinazoline with N-methyl-N-(cis-4-methylcyclohexyl)amine. The reaction is carried out under anhydrous conditions in the presence of a suitable base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, reaction time, and solvent choice.

Chemical Reactions Analysis

2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine can undergo various chemical reactions, including:

Scientific Research Applications

2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, leading to the desired therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation .

Comparison with Similar Compounds

2-Chloro-N-methyl-N-(cis-4-methylcyclohexyl)quinazolin-4-amine can be compared with other quinazoline derivatives, such as:

  • 2-Chloro-N-(4-ethoxyphenyl)quinazolin-4-amine
  • 2-Chloro-N-(4-phenoxyphenyl)quinazolin-4-amine
  • 2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine

These compounds share a similar quinazoline core but differ in their substituents, which can significantly impact their biological activity and therapeutic potential . The unique cis-4-methylcyclohexyl group in this compound may confer distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H20ClN3

Molecular Weight

289.80 g/mol

IUPAC Name

2-chloro-N-methyl-N-(4-methylcyclohexyl)quinazolin-4-amine

InChI

InChI=1S/C16H20ClN3/c1-11-7-9-12(10-8-11)20(2)15-13-5-3-4-6-14(13)18-16(17)19-15/h3-6,11-12H,7-10H2,1-2H3

InChI Key

ASZWKYNXHHCDEF-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)N(C)C2=NC(=NC3=CC=CC=C32)Cl

Origin of Product

United States

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